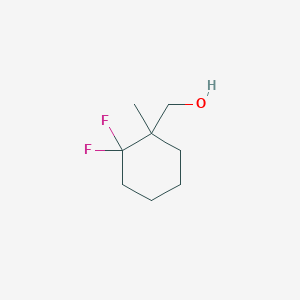

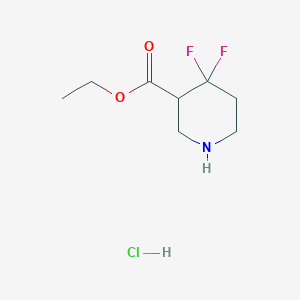

Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride

Overview

Description

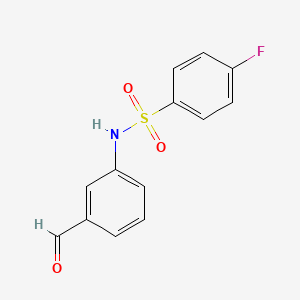

Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO2 . It has a molecular weight of 229.65 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13F2NO2.ClH/c1-2-13-7(12)6-5-11-4-3-8(6,9)10;/h6,11H,2-5H2,1H3;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Scientific Research Applications

Synthesis of Fluorinated Piperidines

Research has demonstrated the synthesis of 4-substituted 3,3-difluoropiperidines, employing strategies that include the 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles. This process facilitates the creation of fluorinated gamma-amino acids and dihydroxypiperidines, highlighting the compound's role in developing potential medicinal chemistry applications (Surmont et al., 2010).

Carboxylation in Continuous Flow

A notable application involves the carboxylation of N-Boc-4,4-difluoropiperidine using a continuous flow process with s-BuLi in THF, demonstrating the scalability and efficiency of producing carboxylic acid derivatives for medicinal research (Kestemont et al., 2021).

Functionalized Piperidines and Pyridines

The compound serves as a precursor in the synthesis of functionalized piperidines and pyridines, contributing to the creation of novel heterocyclic compounds with potential pharmacological activities. This includes the development of pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives, further illustrating its versatility in synthetic organic chemistry (Arrault et al., 2002).

Anticancer and Antibacterial Applications

Moreover, certain derivatives synthesized from ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride have been explored for their anticancer and antibacterial properties. These studies indicate its potential as a precursor in the synthesis of bioactive molecules targeting specific health conditions (Regal et al., 2020).

Corrosion Inhibition

Interestingly, derivatives of this compound have also been evaluated as acid corrosion inhibitors for mild steel, suggesting applications beyond pharmaceuticals into materials science. The study demonstrates the compound's derivatives' effectiveness in protecting metal surfaces from corrosion, showcasing its diverse applicability (Alaoui et al., 2018).

Safety and Hazards

The compound is classified under GHS07 and carries the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Always handle with appropriate safety measures.

Mechanism of Action

- DPP4 cleaves proteins containing a position 2 alanine or proline. This enzymatic activity can either inactivate peptides or generate new bioactive moieties with competing or novel activities .

Target of Action

Mode of Action

properties

IUPAC Name |

ethyl 4,4-difluoropiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2.ClH/c1-2-13-7(12)6-5-11-4-3-8(6,9)10;/h6,11H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUJWTRXGIHFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCC1(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1474680.png)

![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)